N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,4-dichlorobenzyl group, a tosyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the reaction of the tosylated piperazine with an appropriate carboxylic acid derivative, such as an acid chloride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tosyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Azides or thiols derivatives.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorobenzyl)-N-(pyridin-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-amine: This compound shares the 2,4-dichlorobenzyl group but differs in the presence of a pyridine and triazole moiety.
Di-2,4-dichlorobenzyltin Complexes: These complexes contain the 2,4-dichlorobenzyl group coordinated to tin atoms.
Uniqueness
N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, tosyl group, and carboxamide moiety allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O3S/c1-15-3-7-18(8-4-15)29(27,28)25(14-16-5-6-17(21)13-19(16)22)20(26)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFMTXBRXNKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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